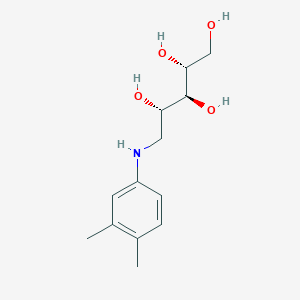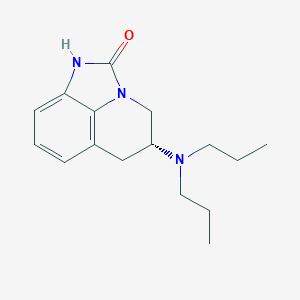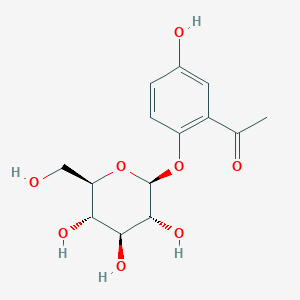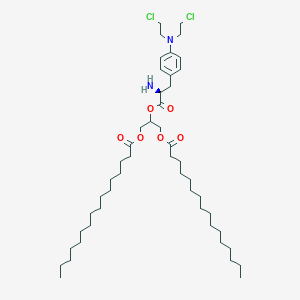
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester, also known as BCNU-PEO-LA, is a chemical compound that has gained attention in the scientific community due to its potential in cancer treatment.
Mecanismo De Acción
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester works by inhibiting DNA replication and causing DNA damage in cancer cells. This leads to cell death and tumor shrinkage. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is also able to cross the blood-brain barrier, which makes it a promising treatment option for brain cancer.
Efectos Bioquímicos Y Fisiológicos
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been shown to have low toxicity in preclinical studies. It is able to selectively target cancer cells, which reduces the risk of damage to healthy cells. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also been found to have a long half-life, which allows for sustained release and prolonged efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in lab experiments is its ability to selectively target cancer cells. This reduces the risk of false positive results and increases the accuracy of experiments. However, one limitation of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is its high cost, which may limit its availability for some research groups.
Direcciones Futuras
Future research on 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester could focus on optimizing the synthesis method to reduce costs and increase efficiency. Further preclinical studies could also be conducted to explore the potential of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in treating other types of cancer. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in humans.
Métodos De Síntesis
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is synthesized by reacting 1,2-bis(2-chloroethyl)hydrazine with L-phenylalanine methyl ester to form 4-(bis(2-chloroethyl)amino)-L-phenylalanine. This compound is then reacted with 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl bromide to form 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester.
Aplicaciones Científicas De Investigación
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been studied for its potential in cancer treatment. It has been found to be effective against glioblastoma, a type of brain cancer, in preclinical studies. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also shown potential in treating other types of cancer, including breast cancer and lung cancer.
Propiedades
Número CAS |
144558-52-1 |
|---|---|
Nombre del producto |
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester |
Fórmula molecular |
C48H84Cl2N2O6 |
Peso molecular |
856.1 g/mol |
Nombre IUPAC |
[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxy-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C48H84Cl2N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-46(53)56-40-44(41-57-47(54)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-48(55)45(51)39-42-31-33-43(34-32-42)52(37-35-49)38-36-50/h31-34,44-45H,3-30,35-41,51H2,1-2H3/t45-/m0/s1 |
Clave InChI |
NBKIVYGYYZKPLC-GWHBCOKCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Sinónimos |
1,3-dipalmitoyl-2-(4'-(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol 1,3-dp-melphalan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



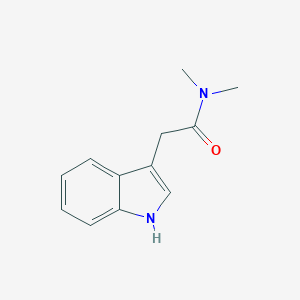
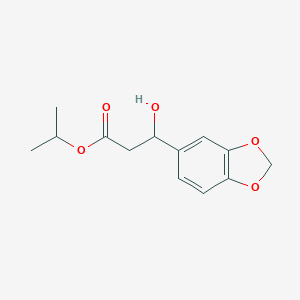
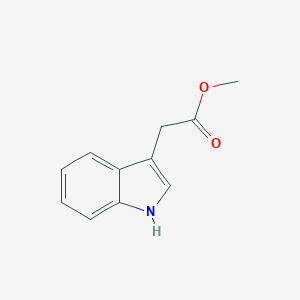
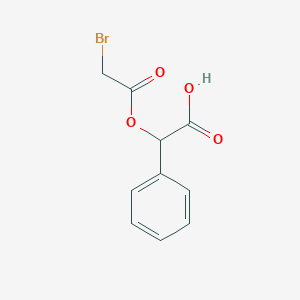
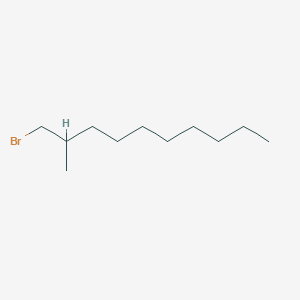
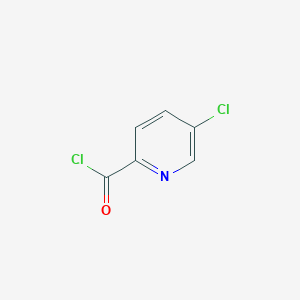
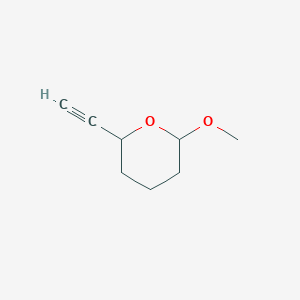
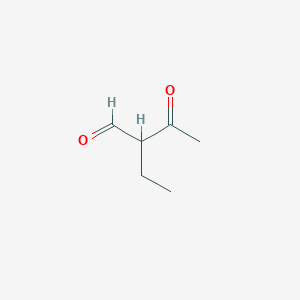
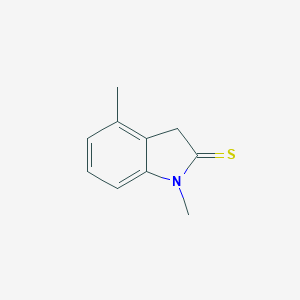
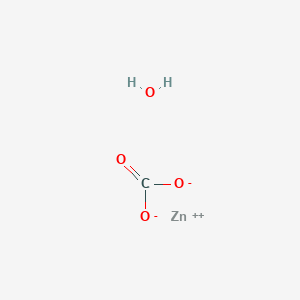
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
